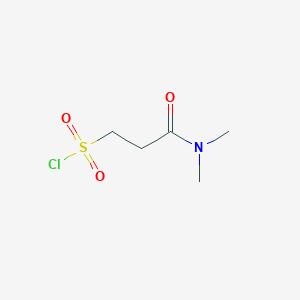![molecular formula C11H19NO2 B13066602 (5-{[(2-Methylbutan-2-yl)amino]methyl}furan-2-yl)methanol](/img/structure/B13066602.png)
(5-{[(2-Methylbutan-2-yl)amino]methyl}furan-2-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-{[(2-Methylbutan-2-yl)amino]methyl}furan-2-yl)methanol is a chemical compound with the molecular formula C₁₁H₁₉NO₂ and a molecular weight of 197.27 g/mol . This compound is characterized by the presence of a furan ring substituted with a methanol group and an aminoalkyl chain. It is primarily used for research purposes in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Nucleophilic Substitution: Reacting a furan derivative with an appropriate amine in the presence of a base.
Reduction: Reducing the intermediate products to obtain the desired compound.
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
(5-{[(2-Methylbutan-2-yl)amino]methyl}furan-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like lithium aluminum hydride (LiAlH₄). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield aldehydes or carboxylic acids, while substitution reactions can produce a variety of amino derivatives.
Applications De Recherche Scientifique
(5-{[(2-Methylbutan-2-yl)amino]methyl}furan-2-yl)methanol has several applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (5-{[(2-Methylbutan-2-yl)amino]methyl}furan-2-yl)methanol is not well-defined in the literature. it is likely to interact with various molecular targets and pathways, depending on its specific structure and functional groups. Further research is needed to elucidate its precise mechanism of action.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other furan derivatives with amino and alcohol functional groups. Examples include:
- (5-{[(2-Methylpropyl)amino]methyl}furan-2-yl)methanol
- (5-{[(2-Ethylbutyl)amino]methyl}furan-2-yl)methanol
Uniqueness
The uniqueness of (5-{[(2-Methylbutan-2-yl)amino]methyl}furan-2-yl)methanol lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to other similar compounds
Propriétés
Formule moléculaire |
C11H19NO2 |
|---|---|
Poids moléculaire |
197.27 g/mol |
Nom IUPAC |
[5-[(2-methylbutan-2-ylamino)methyl]furan-2-yl]methanol |
InChI |
InChI=1S/C11H19NO2/c1-4-11(2,3)12-7-9-5-6-10(8-13)14-9/h5-6,12-13H,4,7-8H2,1-3H3 |
Clé InChI |
KOUFHECUPZVXLX-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)(C)NCC1=CC=C(O1)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


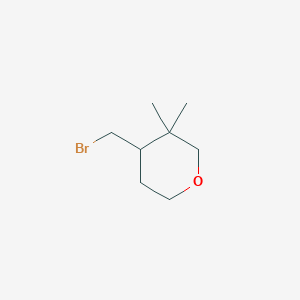
![2-Cyanospiro[3.5]nonane-2-carboxylic acid](/img/structure/B13066531.png)
![4-[(3-carbamoylthiophen-2-yl)carbamoyl]butanoic Acid](/img/structure/B13066534.png)
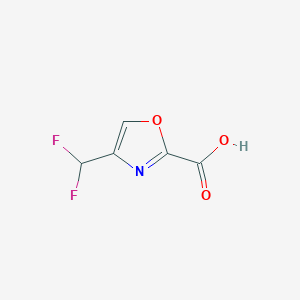

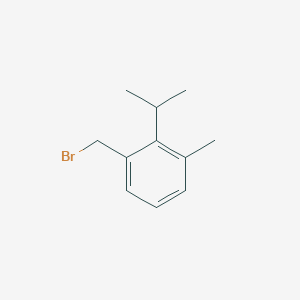
![methyl 6-(chloromethyl)-1,4-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B13066555.png)
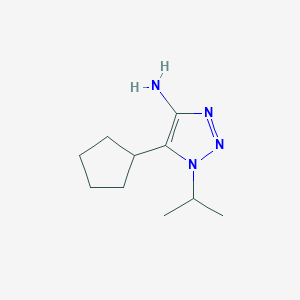
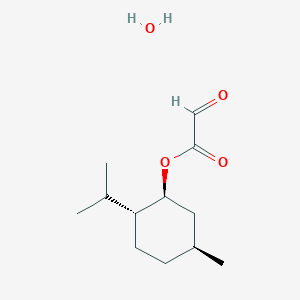
![4-Cyclobutyl-4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13066565.png)
